PDGFR Tyrosine Kinase Inhibitor III

CAS No.: 205254-94-0

Cat. No.: VC1853468

Molecular Formula: C27H27N5O4

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205254-94-0 |

|---|---|

| Molecular Formula | C27H27N5O4 |

| Molecular Weight | 485.5 g/mol |

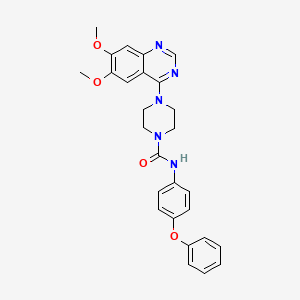

| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) |

| Standard InChI Key | INTPTKHSGKBHHW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |

Introduction

Chemical Properties and Structure

Basic Chemical Information

PDGFR Tyrosine Kinase Inhibitor III is defined by several key chemical properties that influence its biological activity and handling characteristics. The compound is registered with CAS number 205254-94-0 and has a molecular formula of C27H27N5O4 . Its molecular weight is 485.53 g/mol, which places it in a range typical of many pharmaceutical compounds .

| Property | Value |

|---|---|

| CAS Number | 205254-94-0 |

| Molecular Formula | C27H27N5O4 |

| Molecular Weight | 485.53 g/mol |

| Solubility in DMSO | 100 mg/mL (205.96 mM) |

| Recommended Storage | -20°C |

Mechanism of Action

PDGFR Signaling Pathway

To comprehend the mechanism of action of PDGFR Tyrosine Kinase Inhibitor III, it is essential to understand the PDGFR signaling pathway. PDGFRs function through a common strategy employed by receptor tyrosine kinases (RTKs), which involves ligand-induced receptor dimerization followed by conformational changes that activate the intracellular tyrosine kinase domain . This activation initiates downstream signaling cascades that regulate various cellular processes.

The PDGFR family consists of two receptor subtypes, PDGFRα and PDGFRβ, both belonging to class III receptor tyrosine kinases . PDGFRα signaling is critical for gastrulation and the development of multiple organs including the lung, intestine, skin, testis, kidney, bones, and neuroprotective tissues . PDGFRβ signaling, on the other hand, primarily regulates early hematopoiesis and blood vessel formation .

Inhibitory Mechanism

PDGFR Tyrosine Kinase Inhibitor III functions by blocking the enzymatic activity of multiple kinases, with particular efficacy against PDGFR, EGFR, FGFR, PKA, and PKC . By targeting these kinases, the compound disrupts signaling pathways critical for cellular proliferation, differentiation, and survival, making it a potentially valuable tool in the treatment of diseases characterized by dysregulated kinase activity.

The inhibition of PDGFR tyrosine kinase activity is particularly significant, as alterations in PDGFR signaling have been implicated in various pathological conditions. Inhibiting PDGF-PDGFR signaling, especially by blocking the extracellular assembly through various means, is an active area in anti-cancer drug development, as these ligands and receptors serve in multiple aspects of tumor progression .

Research Applications

Amyotrophic Lateral Sclerosis Research

One of the notable applications of PDGFR Tyrosine Kinase Inhibitor III is in the research of amyotrophic lateral sclerosis (ALS) . This neurodegenerative disease is characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately death. The exact mechanisms underlying ALS pathogenesis remain incompletely understood, and compounds like PDGFR Tyrosine Kinase Inhibitor III can help elucidate the role of specific signaling pathways in disease progression.

The inhibitor's ability to target multiple kinases, including those involved in neuronal survival and function, makes it a valuable tool for investigating the complex molecular mechanisms of ALS. By modulating these signaling pathways, researchers can gain insights into potential therapeutic approaches for this devastating condition.

Cancer Research

The role of PDGFR signaling in tumor progression suggests that PDGFR Tyrosine Kinase Inhibitor III may have significant applications in cancer research. PDGFs and their receptors serve in multiple aspects of tumor progression, such as mediating tumor growth in an autocrine fashion, recruiting fibroblast-rich tumor stroma, and regulating tumor vasculature . By inhibiting these pathways, the compound could potentially impede tumor growth and metastasis.

The multi-kinase inhibitory profile of PDGFR Tyrosine Kinase Inhibitor III, which includes EGFR and FGFR in addition to PDGFR, further enhances its potential utility in cancer research . These receptors are often dysregulated in various cancers, and targeting multiple oncogenic pathways simultaneously may be a more effective approach than single-target therapies.

| Desired Concentration | Required Volume of DMSO for Different Amounts |

|---|---|

| 1 mg | |

| 1 mM | 2.0596 mL |

| 5 mM | 0.4119 mL |

| 10 mM | 0.206 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume